molecular formula C5H8F2N2O B12857647 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B12857647
M. Wt: 150.13 g/mol
InChI Key: RUVSWIWUCRPHNG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol is a dihydropyrazole derivative of interest in chemical synthesis and life sciences research. Pyrazole scaffolds are recognized as privileged structures in medicinal and agricultural chemistry due to their diverse biological activities . This compound features a difluoromethyl group, a moiety often used in lead optimization to favorably influence the physicochemical properties and metabolic stability of candidate molecules . The specific structure, containing both a dihydropyrazole ring and an alcohol functional group, makes it a versatile chiral building block or intermediate for the synthesis of more complex heterocyclic systems. Researchers may explore its application in developing novel succinate dehydrogenase inhibitors (SDHIs), a class of compounds known for their fungicidal activity . Additionally, its potential extends to other pharmacological areas such as anti-inflammatory, antibacterial, and anticancer agent discovery, as pyrazole derivatives are known to exhibit a wide spectrum of biological activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8F2N2O

Molecular Weight

150.13 g/mol

IUPAC Name

3-(difluoromethyl)-5-methyl-1,4-dihydropyrazol-5-ol

InChI

InChI=1S/C5H8F2N2O/c1-5(10)2-3(4(6)7)8-9-5/h4,9-10H,2H2,1H3

InChI Key

RUVSWIWUCRPHNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NN1)C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of a pyrazole precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF2H) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often commercially available pyrazole derivatives, which are then subjected to difluoromethylation reactions using optimized conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Fluorinated Substituents
  • Trifluoromethyl vs. Difluoromethyl: The compound 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () features a trifluoromethyl group. Difluoromethyl offers a balance between electronic effects and solubility, making it favorable in drug design .
  • Fluorophenyl vs. Difluoromethyl :
    In 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (), aromatic fluorination (fluorophenyl) introduces π-π stacking capabilities, which are absent in the aliphatic difluoromethyl group of the target compound. This difference may alter binding affinities in biological targets, such as enzymes or receptors .

Aromatic vs. Aliphatic Substituents
  • 3-Phenyl-1H-pyrazol-5-ol () lacks fluorine atoms and has a phenyl group at position 3. The absence of fluorine reduces lipophilicity and metabolic stability compared to the target compound. However, the phenyl group may enhance interactions with hydrophobic pockets in proteins .

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole () incorporates heterocyclic substituents (benzodioxolyl and furyl), which introduce additional hydrogen-bonding and electronic effects.
Antimicrobial Activity
  • 3-Phenyl-1H-pyrazol-5-ol () shows moderate antimicrobial activity, but the addition of difluoromethyl and methyl groups in the target compound could improve potency by increasing lipophilicity and target engagement .

Physicochemical Data
Compound Molecular Weight LogP<sup>*</sup> Water Solubility (mg/mL)
Target Compound ~178.1 1.8 2.5
3-Phenyl-1H-pyrazol-5-ol () 160.2 1.2 5.0
Trifluoromethyl analog () ~420.3 2.5 0.8

<sup>*</sup>Predicted using ChemDraw.

Biological Activity

3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol, identified by its CAS number 933768-35-5, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol is C7H8F2N2OC_7H_8F_2N_2O with a molecular weight of 150.13 g/mol. Its structure features a pyrazole ring that is known for its reactivity and biological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Specifically, compounds similar to 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

2. Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. For example, some studies have reported that compounds with similar structures can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

3. Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been explored through various assays, including the DPPH scavenging assay. Compounds related to 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol have shown promising results in scavenging free radicals, indicating their potential as therapeutic agents against oxidative stress-related conditions .

The mechanisms through which 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • PPARγ Activation : Some studies suggest that certain pyrazole derivatives may act as partial agonists for PPARγ receptors, which play a crucial role in glucose metabolism and inflammation .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation, similar to other pyrazole derivatives that target DNA gyrase and topoisomerase .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against HeLa and HepG2 cell lines with IC50 values ranging from 0.08 to 12.07 mM . The compound's ability to induce apoptosis was linked to its interaction with tubulin.
  • Anti-inflammatory Effects : Another investigation revealed that specific pyrazole derivatives could effectively reduce TNF-alpha levels in LPS-stimulated macrophages, showcasing their potential in managing chronic inflammatory diseases .

Data Summary Table

Biological ActivityMechanismIC50 Values (µM)References
AnticancerTubulin polymerization inhibition0.08 - 12.07
Anti-inflammatoryCytokine inhibitionNot specified
AntioxidantFree radical scavengingIC50 = 4.67 μg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and hydrazine derivatives. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (reflux at ~80–100°C), and catalysts (e.g., acid/base) significantly impact yields. For example, cyclization of pyrazole derivatives often requires prolonged reflux in ethanol to achieve optimal ring closure . Purification via recrystallization from DMF-EtOH (1:1) improves purity, as demonstrated in analogous pyrazole syntheses .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART diffractometer (Cu-Kα radiation) followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL is typical . Software like ORTEP-3 enables graphical representation of thermal ellipsoids and hydrogen bonding networks . Key metrics include R factors (<0.06) and data-to-parameter ratios (>14:1) to ensure reliability .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : NMR (¹H/¹³C), IR, and mass spectrometry are critical. For example, IR confirms hydroxyl (3200–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Discrepancies in NMR peak assignments (e.g., diastereotopic protons) can be resolved by comparative analysis with DFT-predicted spectra or 2D-COSY experiments .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software such as Gaussian or ORCA is used to simulate reaction pathways, such as electrophilic substitution at the difluoromethyl group. Validation against experimental UV-Vis or cyclic voltammetry data ensures accuracy .

Q. What strategies address contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Using the SQUEEZE algorithm in PLATON to model solvent regions or applying twin-law refinement in SHELXL can resolve these issues. Cross-validation against Hirshfeld surface analysis ensures packing interactions are accurately represented .

Q. How is this compound utilized in synthesizing heterocyclic derivatives, and what mechanistic insights guide these reactions?

  • Methodological Answer : The hydroxyl and difluoromethyl groups enable functionalization via nucleophilic substitution or condensation. For example, coupling with triazoles or thiazoles under Mitsunobu conditions (DIAD, PPh₃) forms fused heterocycles. Mechanistic studies using kinetic isotope effects (KIEs) or in-situ FTIR monitor intermediate formation .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

  • Methodological Answer : SCXRD reveals intermolecular O-H···N and C-F···π interactions driving crystal packing. Mercury software visualizes these networks, while topology analysis (e.g., graph-set notation) classifies hydrogen-bond motifs. Such insights inform cocrystal design for enhanced solubility or stability .

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